Spantide I

概要

説明

Spantide Iは、ニューロキニン-1受容体の選択的アンタゴニストとして作用する合成ペプチドです。これは、痛み伝達、炎症、免疫応答など、さまざまな生理学的プロセスに関与する神経ペプチドであるサブスタンスPのアナログです。 This compoundは、さまざまな生物学的システムにおけるニューロキニン-1受容体の役割を研究するために、科学研究で広く使用されてきました .

準備方法

合成経路と反応条件

Spantide Iは、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成(SPPS)を使用して合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に添加することが含まれます。このプロセスには、次の手順が含まれます。

樹脂への結合: 最初のアミノ酸が樹脂に結合します。

脱保護: アミノ酸の保護基が除去されます。

カップリング: その保護基がついた次のアミノ酸が添加され、成長中の鎖に結合されます。

繰り返し: 手順2と3を、目的のペプチド配列が得られるまで繰り返します。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、ペプチドの大規模合成の原理が一般的に適用されます。 これらには、反応条件の最適化、自動ペプチド合成装置の使用、および高性能液体クロマトグラフィー(HPLC)による精製が含まれます .

化学反応の分析

Types of Reactions Involved

Spantide I does not typically engage in oxidation or reduction reactions under standard conditions. Its chemical behavior during synthesis can be summarized as follows:

-

Peptide Bond Formation : This reaction involves the condensation of amino acids, resulting in the formation of peptide bonds.

-

Cleavage Reactions : Cleavage occurs during the final step to release the synthesized peptide from the solid support.

Common Reagents and Conditions

To facilitate these reactions, specific reagents are utilized:

-

Coupling Reagents : N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used for coupling amino acids.

-

Deprotection Reagents : Trifluoroacetic acid (TFA) is employed for removing protecting groups.

-

Cleavage Reagents : TFA, often combined with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT), are used to cleave the final product from the resin.

Major Products

The primary product of this synthesis process is this compound itself, which has significant biological activity as a competitive antagonist at neurokinin-1 receptors.

Biological Activity and Research Findings

This compound has been extensively researched for its pharmacological effects, particularly in immunology and neuroscience.

Immunological Effects

Research indicates that this compound can modulate cytokine levels in various models:

-

It decreases type I cytokines such as interferon-gamma while enhancing interleukin-10 levels in infected corneas.

-

In animal studies, treatment with this compound significantly reduced bacterial counts and corneal perforation rates in models of bacterial keratitis .

Comparative Antagonist Activity

In comparative studies of spantides, it was found that all spantides acted as competitive antagonists at both NK1 and NK2 receptors but showed minimal interaction with NK3 receptors:

| Compound | NK1 Antagonism Rank | NK2 Antagonism Rank |

|---|---|---|

| Spantide II | Highest | Moderate |

| Spantide III | Moderate | Highest |

| This compound | Lowest | Lowest |

This selectivity underscores its potential use as a targeted therapeutic agent with fewer side effects compared to less selective compounds .

科学的研究の応用

Spantide I has been extensively used in scientific research due to its ability to selectively block neurokinin-1 receptors. Some of its applications include:

Immunology: Reducing type I cytokines and enhancing interleukin-10 in infected corneas.

Neuroscience: Studying the modulation of neural networks and motor patterns in invertebrates.

Pharmacology: Investigating the role of neurokinin-1 receptors in pain transmission and inflammation.

Ophthalmology: Reducing corneal perforation in bacterial keratitis models.

作用機序

Spantide Iは、ニューロキニン-1受容体に競合的に結合することでその効果を発揮し、これによりサブスタンスPのこれらの受容体との相互作用がブロックされます。この阻害は、炎症と痛みと関連する下流のシグナル伝達経路の減少につながります。 この化合物は、ニューロキニン-1受容体に対して高い親和性があり、ニューロキニン-1に対してはKi値230 nM、ニューロキニン-2受容体に対しては8150 nMです .

類似の化合物との比較

This compoundは、次のような他のニューロキニン-1受容体アンタゴニストと比較されます。

Spantide II: 構造と機能は似ていますが、薬物動態特性が異なります.

アプレピタント: 化学療法による悪心と嘔吐の予防に臨床的に使用される非ペプチドアンタゴニスト。

L-733,060: 研究で使用されているもう1つの選択的ニューロキニン-1受容体アンタゴニスト。

This compoundは、そのペプチド性と特定の配列により、ニューロキニン-1受容体を選択的かつ強力に阻害することができるため、独自のものとなっています .

類似化合物との比較

Spantide I is compared with other neurokinin-1 receptor antagonists, such as:

Spantide II: Similar in structure and function but with different pharmacokinetic properties.

Aprepitant: A non-peptide antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.

L-733,060: Another selective neurokinin-1 receptor antagonist used in research.

This compound is unique due to its peptide nature and specific sequence, which allows for selective and potent inhibition of neurokinin-1 receptors .

生物活性

Spantide I, a synthetic peptide antagonist of substance P (SP), primarily targets the neurokinin-1 receptor (NK1R). It has garnered attention for its potential therapeutic applications in various inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by inhibiting the binding of substance P to NK1R, which is implicated in pain transmission and inflammatory responses. By blocking this receptor, this compound can modulate cytokine production and influence cellular responses in various tissues.

Key Research Findings

- Cytokine Modulation : A study demonstrated that this compound significantly reduced levels of type I cytokines (e.g., IFN-γ, IL-6) while enhancing the production of the type II cytokine IL-10 in a mouse model of Pseudomonas aeruginosa infection. This modulation led to decreased corneal perforation and bacterial counts, highlighting its potential in managing ocular infections .

- Vasoconstriction Effects : Research indicated that this compound caused a dose-dependent decrease in spinal cord blood flow, suggesting a neurotoxic effect at certain concentrations. This vasoconstriction was attributed to its antagonistic action on NK1R, affecting blood flow dynamics within the spinal cord .

- Angiogenesis and Inflammation : In another study, this compound was shown to reduce angiogenesis promoted by sensory neurons in response to inflammation. The blockade of SP signaling with this compound significantly decreased vascular endothelial cell (VEC) activation and proliferation, indicating its role in modulating vascular responses during inflammatory conditions .

Case Study 1: Ocular Infection Model

In a controlled experiment involving B6 mice infected with Pseudomonas aeruginosa, this compound treatment resulted in:

- Reduced Corneal Perforation : The number of perforated corneas was significantly lower in treated groups compared to controls.

- Lower Bacterial Counts : Quantitative analysis showed a marked decrease in bacterial load post-treatment.

- Cytokine Profile Alteration : Elevated IL-10 levels were observed alongside reduced type I cytokines .

Case Study 2: Pain Management

A recent investigation into the pain-relieving properties of lipid-anchored this compound (Span-Chol) revealed:

- Prolonged Antinociception : Span-Chol exhibited enhanced NK1R binding affinity and prolonged inhibition of calcium signaling, leading to extended pain relief effects in preclinical models.

- Mechanism Insights : The study elucidated that the lipid anchor facilitated sustained receptor inhibition by preventing NK1R endocytosis .

Data Table: Summary of Biological Activities

特性

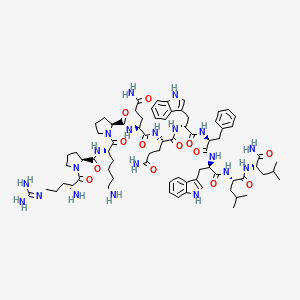

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCBHPQLCZCDV-CHPWDEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H108N20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。